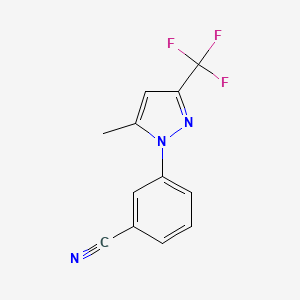

3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) involves the condensation reactions of 1-phenyl-3-methylpyrazol-5-one with different aromatic aldehydes, catalyzed by 1,3,5-Tris(hydrogensulfato) benzene (THSB) under eco-friendly conditions . Another example includes the synthesis of 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives through a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides . These methods highlight the versatility in synthesizing pyrazole derivatives, which may be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. For example, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction studies, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the structure of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide was characterized using DFT calculations and spectroscopic methods . These studies provide insights into the three-dimensional arrangement of atoms and the electronic environment within the molecule, which are crucial for understanding the reactivity and properties of the compound.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The reactivity of the CN functional group in pyrazole derivatives has been confirmed by IR and 13C NMR spectroscopy . Additionally, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform has been shown to produce a complex mixture of fluorinated analogs of tris(pyrazol-1-yl)methane, demonstrating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the optical properties of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were studied, showing variations in absorption and emission spectra based on substituents on the pyrazole and benzene moieties . The molecular electrostatic potential, natural bond orbital (NBO), and nonlinear optical (NLO) properties of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide were analyzed, providing information on electrophilic and nucleophilic regions as well as the potential for NLO applications .

Aplicaciones Científicas De Investigación

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including compounds like 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzonitrile, have gained attention in medicinal chemistry for their potential as anti-inflammatory and antibacterial agents. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This review highlights their importance and suggests potential for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Heterocyclic Compound Synthesis

The reactivity and applications of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, derivatives of trifluoromethylpyrazoles, in heterocyclic compound synthesis are noteworthy. These compounds serve as valuable building blocks for synthesizing a variety of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, and more. The unique reactivity of these derivatives under mild reaction conditions enables the generation of diverse cynomethylene dyes and heterocyclic compounds, demonstrating the compound's versatility in organic synthesis (Gomaa & Ali, 2020).

Cytochrome P450 Inhibitor Studies

In the context of drug metabolism, the selective inhibition of Cytochrome P450 (CYP) isoforms is critical for predicting drug-drug interactions. Compounds like this compound could be investigated for their selectivity and potency as CYP inhibitors. Selective inhibitors are essential for phenotyping studies to decipher the involvement of specific CYP isoforms in drug metabolism. Although the paper does not directly mention this compound, it discusses the broader context of chemical inhibitors in CYP isoform research (Khojasteh et al., 2011).

Synthetic and Medicinal Perspectives

Methyl-linked pyrazoles, including structures similar to this compound, are highlighted for their significant medicinal scaffolds exhibiting a broad spectrum of biological activities. The review delves into synthetic approaches and medical significances of methyl substituted pyrazoles, underscoring their potential in generating new leads with high efficacy and less microbial resistance. This underscores the compound's relevance in medicinal chemistry and drug discovery (Sharma et al., 2021).

Propiedades

IUPAC Name |

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3N3/c1-8-5-11(12(13,14)15)17-18(8)10-4-2-3-9(6-10)7-16/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGSYRHGIZXTOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=CC(=C2)C#N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)